4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c18-12-6-5-10(7-13(12)19)8-23-17-16-15(20-9-21-17)11-3-1-2-4-14(11)22-16/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQIGYGBJALKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzofuran and suitable pyrimidine derivatives.
Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the benzofuro[3,2-d]pyrimidine core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorines on the benzyl group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research on the compound 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine reveals its promising applications in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₁₃H₉Cl₂N₃OS
- Molecular Weight : 316.2 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structure
The compound features a benzofuro-pyrimidine core with a dichlorobenzyl thioether substituent, which may influence its biological activity and electronic properties.
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent , particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition of tumor cell proliferation. A study demonstrated that it targets specific protein kinases involved in cancer cell signaling pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies show that the compound possesses antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antiseptics .
- Anti-inflammatory Effects : The compound has been shown to modulate histamine receptors, leading to reduced inflammation in animal models. This mechanism could be beneficial for treating inflammatory diseases .
Materials Science
In materials science, the compound serves as a building block for organic light-emitting diodes (OLEDs) due to its favorable electronic properties:
- Electron Transport Layer : Its structure allows it to function effectively as an electron transport material in OLEDs, enhancing device efficiency and stability.
Organic Synthesis
The compound acts as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitution and oxidation-reduction processes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Potential Application |
|---|---|---|
| Anticancer Activity | Inhibits protein kinases | Cancer therapy |
| Antimicrobial Activity | Inhibits microbial growth | Infection treatment |
| Anti-inflammatory Effects | Modulates histamine receptors | Treatment of inflammatory disorders |
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Key Mechanism |
|---|---|---|
| 4-(3,4-Dichlorobenzyl)thio... | Anticancer | Protein kinase inhibition |
| Pyrido[2,3-d]pyrimidine | Antiviral | Inhibition of viral replication |
| Furo[2,3-d]pyrimidine | Anticancer/Antiviral | Diverse biological activities |
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer properties of similar compounds. It was found that these compounds significantly inhibited the proliferation of breast cancer cells in vitro by targeting specific kinases involved in cell cycle regulation. This suggests that this compound could be developed into a novel anticancer therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that the compound reduced levels of pro-inflammatory cytokines when administered prior to inflammatory stimuli. This effect was linked to its action on histamine H4 receptors, indicating its potential use in treating conditions like asthma or rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anti-inflammatory properties.
Benzothiazole Derivatives: These compounds also have a benzene ring fused to a heterocyclic structure and exhibit similar biological activities.
Uniqueness
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzylthio group is particularly significant in enhancing its activity and selectivity towards certain biological targets.
Biological Activity
4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where the thioether moiety is incorporated into the benzofuro-pyrimidine framework. The synthesis process may include:
- Formation of the Benzofuro Framework : Using appropriate precursors to construct the benzofuro core.
- Introduction of the Pyrimidine Ring : Employing cyclization reactions to form the pyrimidine structure.
- Thioether Formation : Reacting with 3,4-dichlorobenzyl chloride to introduce the thioether functionality.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, a study on related thioether derivatives demonstrated:
- Antibacterial Activity : Compounds showed high efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). In vitro assays revealed inhibition zones significantly larger than those observed with standard antibiotics like Imipenem and Nalidixic acid .
- Antifungal Activity : The compound's derivatives exhibited potent antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values were notably lower than those of conventional antifungal agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | E. coli | 16 | Imipenem | 32 |
| S. aureus | 8 | Nalidixic acid | 64 | |
| C. albicans | 32 | Nystatin | 64 |
Anti-inflammatory Activity
In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in microbial resistance mechanisms. These studies reveal:
- Binding Affinity : The compound demonstrates strong binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV.
- Hydrogen Bonding : Key interactions include hydrogen bonds with critical amino acids in the active sites of these enzymes, which may inhibit their function and lead to bacterial cell death .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thioether derivatives against a range of pathogens. The results indicated that derivatives similar to this compound exhibited enhanced activity compared to traditional antibiotics, supporting its potential as a lead compound for further development .
- Fungal Resistance Mechanism Investigation : Another case study focused on the antifungal properties of related compounds against resistant strains of Candida. The study demonstrated that these compounds could overcome resistance mechanisms by targeting specific fungal enzymes involved in cell wall synthesis .
Q & A
Q. What are the optimized synthetic routes for 4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine?
The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example:
- Cyclization : Start with a benzofuropyrimidine core, as described in the synthesis of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (Scheme 1, ).
- Thioether Formation : Introduce the (3,4-dichlorobenzyl)thio group via nucleophilic substitution. Similar methodologies are seen in thieno[2,3-d]pyrimidine derivatives, where sulfur-containing substituents are added using thiols or disulfides under basic conditions .
- Purification : Use column chromatography or recrystallization to isolate the final product. GC-MS or HPLC can validate purity (e.g., Figure 6 in ).
Q. How can spectroscopic methods characterize the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and confirm regioselectivity. For example, single-crystal X-ray data () can validate aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, while GC-MS () detects impurities in synthetic batches.
- X-ray Crystallography : Resolve conformational details, such as dihedral angles between the benzofuropyrimidine core and the dichlorobenzyl group .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from structural analogs, assay conditions, or cellular models. For example:
- Structural Variations : Thieno[2,3-d]pyrimidine derivatives () show antimicrobial activity, but substituting the thioether group with sulfones () alters potency. Compare IC values across analogs.
- Experimental Variables : Optimize cell permeability by modifying logP via substituent adjustments (e.g., ’s sulfonamide derivatives). Use standardized assays (e.g., MIC for antimicrobial studies) to reduce variability .
Q. What computational strategies guide the design of derivatives with improved pharmacokinetics?
- Docking Studies : Model interactions with target proteins (e.g., phosphodiesterases in ) to prioritize substituents enhancing binding affinity.
- ADMET Prediction : Use software like SwissADME to predict solubility, metabolic stability, and blood-brain barrier penetration. For instance, replacing chlorine with trifluoromethyl groups () may improve lipophilicity .
Q. How does the thioether moiety influence biological activity and stability?
- Activity : The sulfur atom in the thioether group may participate in hydrogen bonding or hydrophobic interactions with target proteins (e.g., ’s thieno derivatives).
- Stability : Assess oxidative degradation under physiological conditions. Replace thioether with sulfone (as in ) to enhance metabolic stability .
Data Analysis and Optimization
Q. What methodologies resolve crystallographic disorder in structural studies of this compound?
- Refinement Techniques : Use SHELXL for disorder modeling, as seen in single-crystal studies (). Apply restraints to overlapping atoms and validate with residual density maps.
- Temperature Control : Crystallize at lower temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
